molecular formula C22H24N2O6 B12920245 alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid CAS No. 83408-91-7

alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid

Cat. No.: B12920245
CAS No.: 83408-91-7
M. Wt: 412.4 g/mol
InChI Key: NADUPBAJEHIKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound alpha-(1-methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid features a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and an isopropyl-acetic acid moiety at position 2. This structure combines a heterocyclic scaffold with polar and lipophilic substituents, making it a candidate for biological activity studies, particularly in oncology, given the prevalence of trimethoxyphenyl groups in tubulin-targeting agents like combretastatin analogs .

Key structural attributes include:

  • 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and may mimic the pharmacophore of microtubule-disrupting agents .

Synthetic routes for analogous compounds involve condensation of 3,4,5-trimethoxybenzaldehyde derivatives with amino acids or hydrazides, followed by cyclization under reflux conditions .

Properties

CAS No.

83408-91-7

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-methyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]butanoic acid

InChI

InChI=1S/C22H24N2O6/c1-12(2)18(22(26)27)24-20(23-15-9-7-6-8-14(15)21(24)25)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-12,18H,1-5H3,(H,26,27)

InChI Key

NADUPBAJEHIKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Biological Activity

Alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-91-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.

  • Molecular Formula : C22H24N2O6
  • Molecular Weight : 412.44 g/mol
  • Structure : The compound features a quinazoline core substituted with a methoxyphenyl group and an acetic acid moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following points summarize key findings regarding its anticancer activity:

  • Cytotoxicity Against Cancer Cell Lines :
    • Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. Notably, certain derivatives have shown IC50 values lower than standard chemotherapeutics like etoposide .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds may interact with the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The presence of methoxy groups enhances binding affinity to the active site of EGFR .
  • Induction of Apoptosis :
    • Morphological analyses and flow cytometry have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Inhibition of Bacterial Growth :
    • Some studies indicate that quinazoline derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Data Table: Biological Activity Overview

Biological ActivityCell Line/OrganismIC50 ValueReference
AnticancerMDA-MB-231< 10 µM
AnticancerA549< 15 µM
AntimicrobialE. coliInhibitory
AntimicrobialS. aureusInhibitory

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

  • Study on Quinazolinone Derivatives :
    • A study synthesized various quinazolinone derivatives linked to triazoles and evaluated their anticancer activity. Compounds with methoxy substitutions showed enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs .
  • Review on Quinazoline Analogues :
    • A comprehensive review analyzed the structure-activity relationship (SAR) of quinazoline analogues as dihydrofolate reductase (DHFR) inhibitors. It was found that specific substitutions significantly improved biological activity compared to standard treatments like methotrexate .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound alpha-(1-Methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid has been studied for its effectiveness against various pathogens. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Penicillium chrysogenum .

Anticancer Potential

The compound has been explored for its anticancer properties. A study highlighted the synthesis of novel derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression. These derivatives exhibited significant anticancer activity against breast cancer cell lines (MDA-MB-231) . The structure-activity relationship indicates that modifications to the quinazoline scaffold can enhance efficacy against cancer cells.

Anti-inflammatory Effects

Quinazoline derivatives, including the compound , have demonstrated anti-inflammatory effects in various experimental models. For example, certain synthesized compounds showed substantial inhibition of edema in animal models, suggesting their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Findings

StudyFocusFindings
Husain et al., 1982Antimicrobial ActivityIdentified significant antimicrobial activity against multiple strains .
Abdelkhalek et al., 2024Anti-inflammatory ActivityFound notable efficacy in reducing inflammation in vivo .
Dhokale et al., 2020Anticancer ActivityReported strong anticancer effects against MDA-MB-231 cell line .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares alpha-(1-methylethyl)-4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Source
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide C24H20ClN3O5 465.89 2.8966 Chlorobenzamide at N3
4-Ethyl-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide C26H25N3O5 459.50 ~3.0* Ethylbenzamide at N3
N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide C24H18ClFN4O3S 496.95 ~2.9* Thienopyrimidine core, chloro-fluorophenyl
Target compound C24H26N2O6† ~462.48† ~3.1† Isopropyl-acetic acid at N3 Inferred‡

*Estimated based on structural similarity.
†Theoretical values derived from analogs.
‡Synthesis inferred from methods in .

Key Differences and Implications

In contrast, the thienopyrimidine analog (logP ~2.9) exhibits reduced lipophilicity due to its fused heterocycle .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols involving oxazolone intermediates and hydrazide coupling, similar to combretastatin analogs .
  • Triazole-based analogs (e.g., 4v and 4w in ) employ click chemistry, offering higher yields (73–78%) but distinct reactivity profiles.

Biological Activity Trends: Trimethoxyphenyl-containing compounds: Demonstrated antitubulin activity in combretastatin analogs , suggesting the target compound may share this mechanism. Chloro/fluorophenyl derivatives: Enhanced cytotoxicity in thienopyrimidine and triazole analogs, possibly due to halogen-mediated target binding .

Hydrogen Bonding and Crystal Packing

  • The quinazolinone core forms hydrogen bonds via its lactam carbonyl (C=O at ~1820 cm⁻¹ in IR spectra), a feature critical for crystallinity and stability .
  • In contrast, triazole and thienopyrimidine analogs rely on N–H···O and C–H···π interactions for packing, as seen in Etter’s graph-set analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.